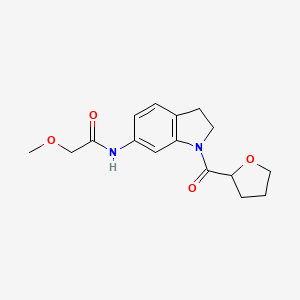

2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Description

2-Methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a synthetic acetamide derivative featuring a methoxy-substituted acetamide backbone conjugated to an indoline moiety modified with a tetrahydrofuran-2-carbonyl group. This compound’s structural complexity arises from the fusion of heterocyclic (indoline and tetrahydrofuran) and amide functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-21-10-15(19)17-12-5-4-11-6-7-18(13(11)9-12)16(20)14-3-2-8-22-14/h4-5,9,14H,2-3,6-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSLTWXCNHYUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is to start with an indole derivative and introduce the tetrahydrofuran moiety through a series of reactions including acylation and methoxylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The indole core can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can be used to modify the functional groups.

Substitution: : Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized indole derivatives, reduced forms of the compound, and various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study its interactions with biological molecules and pathways. It could serve as a tool to understand cellular processes and develop new therapeutic agents.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Key Observations :

- Substituent Effects: The presence of a chloro group in metolachlor and alachlor enhances their herbicidal activity by increasing electrophilicity, enabling covalent binding to plant enzymes.

- Heterocyclic Moieties : The indoline-tetrahydrofuran system in the target compound distinguishes it from simpler aryl-acetamides (e.g., alachlor) and piperidine-containing analogs. This could enhance metabolic stability or receptor selectivity compared to linear-chain analogs .

Biological Activity

2-Methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. Its unique structure, which includes a methoxy group, an indoline moiety, and a tetrahydrofuran substituent, may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in treating various diseases.

Synthesis

The synthesis of 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide typically involves several steps:

- Formation of Indoline Derivative : The starting material is often an indole derivative that undergoes functionalization to introduce the acetamide and tetrahydrofuran groups.

- Reactions : Common synthetic routes include acylation reactions using tetrahydrofuran-2-carboxylic acid derivatives and subsequent modifications to achieve the desired methoxy substitution.

- Optimization : Reaction conditions such as temperature, solvent choice, and inert atmospheres are crucial for maximizing yield and purity.

Research indicates that the biological activity of 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide may involve several mechanisms:

- Cytotoxicity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) .

- Inhibition of Signaling Pathways : Some analogs have demonstrated the ability to inhibit key signaling pathways such as the Akt pathway, which is critical in cancer progression .

Case Studies

-

Cytotoxic Activity : In a study evaluating a series of indole derivatives, compounds structurally related to 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide showed significant inhibitory activity against MDA-MB-468 cells, outperforming standard treatments like gefitinib .

Compound GI50 (µM) MDA-MB-468 GI50 (µM) MCF-7 Ref 1 5.2 19.3 Compound 2b 6.57 >20 Compound 2f 8.34 >20 - Synergistic Effects : The combination of certain derivatives with established drugs showed enhanced effects, indicating potential for combination therapies in cancer treatment .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives:

- Lipophilicity : The presence of methoxy groups has been associated with increased lipophilicity, potentially improving cellular uptake and bioavailability .

- Selectivity : Variations in substituents can significantly affect binding affinity and selectivity towards biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.